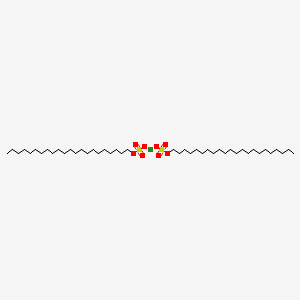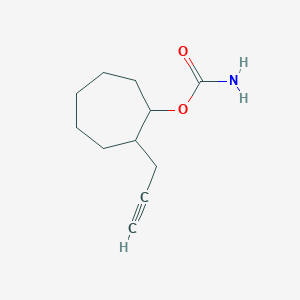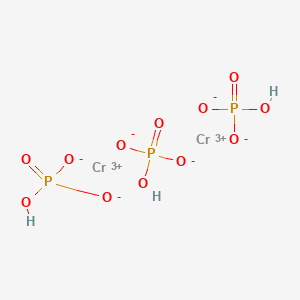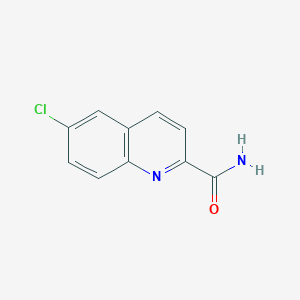
6-chloro-2-Quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-2-Quinolinecarboxamide is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-Quinolinecarboxamide typically involves the reaction of 6-chloroquinoline with a suitable carboxamide precursor. One common method involves the use of 6-chloroquinoline-2-carboxylic acid, which is then converted to the corresponding carboxamide through an amidation reaction. This reaction can be carried out under mild conditions using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. One such method includes the chlorination of 2-nitrotoluene followed by a series of reactions to introduce the quinoline and carboxamide functionalities. This process can be optimized for higher yields and purity, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
6-chloro-2-Quinolinecarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions, leading to the formation of different quinoline derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Applications De Recherche Scientifique
Biology: The compound has shown promise as an inhibitor of certain enzymes and proteins, making it a valuable tool in biochemical studies.
Mécanisme D'action
The mechanism of action of 6-chloro-2-Quinolinecarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It has been found to inhibit protein kinases, which are key regulators of cell survival and proliferation.
Pathways Involved: The compound can down-regulate anti-apoptotic proteins like Bcl-2 and up-regulate pro-apoptotic proteins like BAX and Caspase-3, thereby promoting cell death in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-bis(2-quinolinecarboxamide)alkane Derivatives: These compounds have similar quinolinecarboxamide structures but differ in the alkyl spacer length, affecting their crystal packing and hydrogen bonding interactions.
4-Quinolone-3-Carboxamides: These derivatives have been explored for their therapeutic potential, including anti-tubercular, anti-proliferative, and tyrosine kinase inhibition activities.
Uniqueness
6-chloro-2-Quinolinecarboxamide stands out due to its specific substitution pattern and the presence of the chlorine atom at the 6-position, which can influence its reactivity and biological activity. This unique structure allows for targeted modifications and the development of derivatives with enhanced properties .
Propriétés
Formule moléculaire |
C10H7ClN2O |
|---|---|
Poids moléculaire |
206.63 g/mol |
Nom IUPAC |
6-chloroquinoline-2-carboxamide |
InChI |
InChI=1S/C10H7ClN2O/c11-7-2-4-8-6(5-7)1-3-9(13-8)10(12)14/h1-5H,(H2,12,14) |
Clé InChI |
SNBPPCREDOZGPM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=N2)C(=O)N)C=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


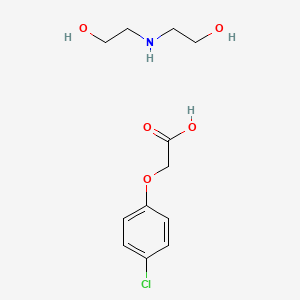
![Acetamide, N-[5-[bis(2-butoxyethyl)amino]-2-[(5-nitro-2-thiazolyl)azo]phenyl]-](/img/structure/B13770447.png)

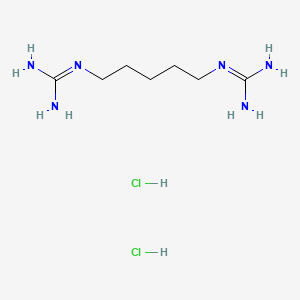
![N-[[4-[4-(benzimidazol-1-ylmethyl)-6-[4-(hydroxymethyl)phenyl]-5-phenyl-1,3-dioxan-2-yl]phenyl]methyl]benzenesulfonamide](/img/structure/B13770463.png)
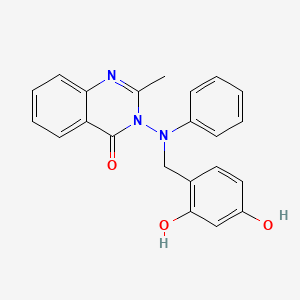
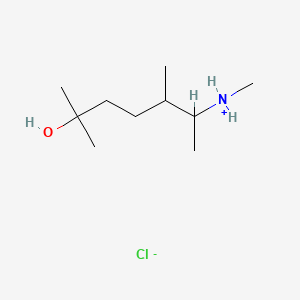

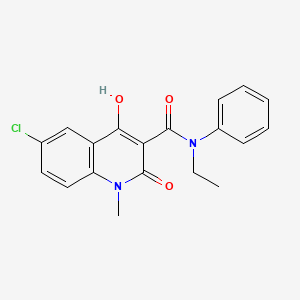
![1-azoniabicyclo[3.2.1]octan-6-yl 9H-fluorene-9-carboxylate;chloride](/img/structure/B13770498.png)
